

Thermal and physical properties of ethylene phthalate polymers

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Compound of Interest

Compound Name: Ethylene phthalate

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An In-Depth Technical Guide to the Thermal and Physical Properties of **Ethylene Phthalate** Polymers

Introduction

Ethylene phthalate polymers are a class of thermoplastic polyesters widely utilized across numerous industries due to their excellent combination of mechanical, thermal, and chemical properties. These polymers are primarily derived from the polymerization of a diol with terephthalic acid or its derivatives. The most prominent members of this family are Polyethylene Terephthalate (PET), Polytrimethylene Terephthalate (PTT), and Polybutylene Terephthalate (PBT). Their versatility stems from a highly symmetrical molecular structure which allows for a controlled degree of crystallinity, leading to properties ranging from high transparency in amorphous states to high strength and stiffness in semi-crystalline forms.

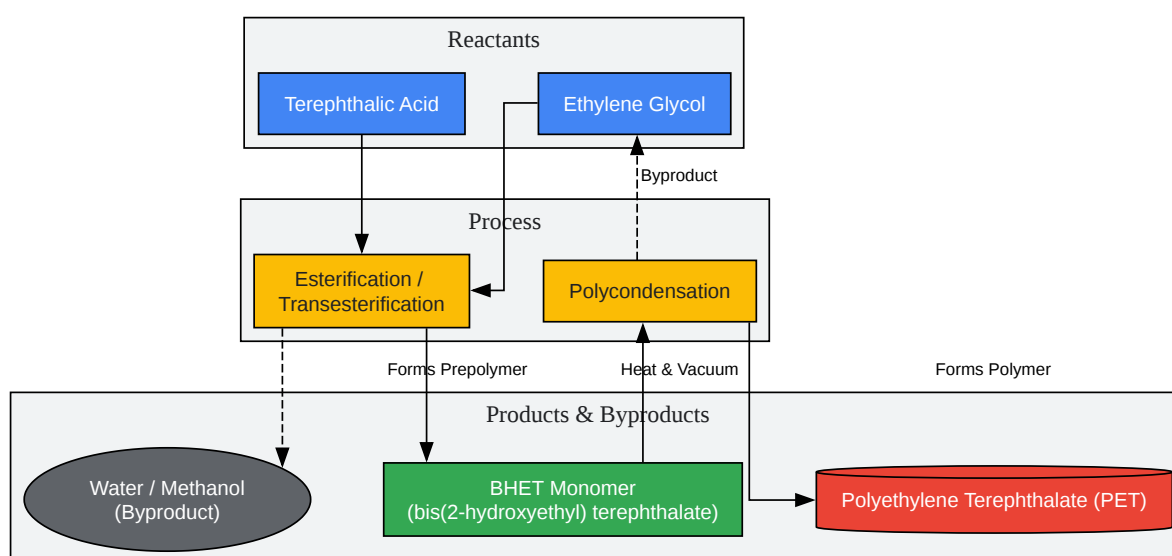
This guide provides a comprehensive overview of the core thermal and physical properties of these polymers, details the experimental protocols used for their characterization, and presents logical workflows for their synthesis and analysis. It is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of these materials.

Polymer Synthesis

The synthesis of **ethylene phthalate** polymers is typically achieved through a condensation reaction, also known as step-growth polymerization. The process generally involves two main

stages: esterification or transesterification, followed by polycondensation.

For instance, Polyethylene Terephthalate (PET) is synthesized from the reaction of terephthalic acid or dimethyl terephthalate with ethylene glycol. The initial reaction forms a monomer or oligomer, bis(2-hydroxyethyl) terephthalate, with the elimination of water or methanol. The subsequent polycondensation step involves heating this intermediate under high vacuum and temperature to increase the molecular weight, forming the long polymer chains of PET.



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Caption: Synthesis of Polyethylene Terephthalate (PET).

Data Presentation: Thermal and Physical Properties

The properties of **ethylene phthalate** polymers are dictated by the length of the diol chain and the degree of crystallinity. The following tables summarize key quantitative data for PET, PTT, and PBT.

Table 1: Thermal Properties of Ethylene Phthalate Polymers

Property	Polyethylene Terephthalate (PET)	Polytrimethylene Terephthalate (PTT)	Polybutylene Terephthalate (PBT)	Test Standard (Typical)
Glass Transition Temp. (Tg)	65 - 80 °C	~72 °C	50 - 60 °C	ISO 11357 / ASTM D3418
Melting Temperature (Tm)	240 - 270 °C	~228 °C	223 - 226 °C	ISO 11357 / ASTM D3418
Heat Deflection Temp. @ 0.45 MPa	115 - 125 °C	-	150 - 160 °C	ISO 75 / ASTM D648
Heat Deflection Temp. @ 1.82 MPa	65 - 80 °C	-	55 - 65 °C	ISO 75 / ASTM D648
Upper Working Temperature	115 - 130 °C	-	120 - 140 °C	-
Thermal Conductivity	~0.24 W/(m·K)	-	0.25 - 0.29 W/(m·K)	ASTM E1530

Note: Values can vary significantly based on crystallinity, molecular weight, and the presence of additives or reinforcements.

Table 2: Physical and Mechanical Properties of Ethylene Phthalate Polymers

Property	Polyethylene Terephthalate (PET)	Polytrimethylene Terephthalate (PTT)	Polybutylene Terephthalate (PBT)	Test Standard (Typical)
Density	1.37 - 1.45 g/cm ³	~1.35 g/cm ³	1.30 - 1.38 g/cm ³	ISO 1183 / ASTM D792
Tensile Strength	40 - 60 MPa	45 - 55 MPa	50 - 58 MPa	ISO 527 / ASTM D638
Tensile Modulus	2.0 - 3.5 GPa	~2.3 GPa	2.3 - 2.7 GPa	ISO 527 / ASTM D638
Elongation at Break	20 - 50 %	30 - 150 %	50 - 250 %	ISO 527 / ASTM D638
Izod Impact Strength (Notched)	20 - 40 J/m	-	50 - 60 J/m	ISO 180 / ASTM D256
Water Absorption (24h)	0.1 - 0.6 %	~0.2 %	0.1 - 0.2 %	ISO 62 / ASTM D570

Experimental Protocols

Accurate characterization of polymer properties relies on standardized experimental procedures. Below are detailed methodologies for key thermal and mechanical analyses.

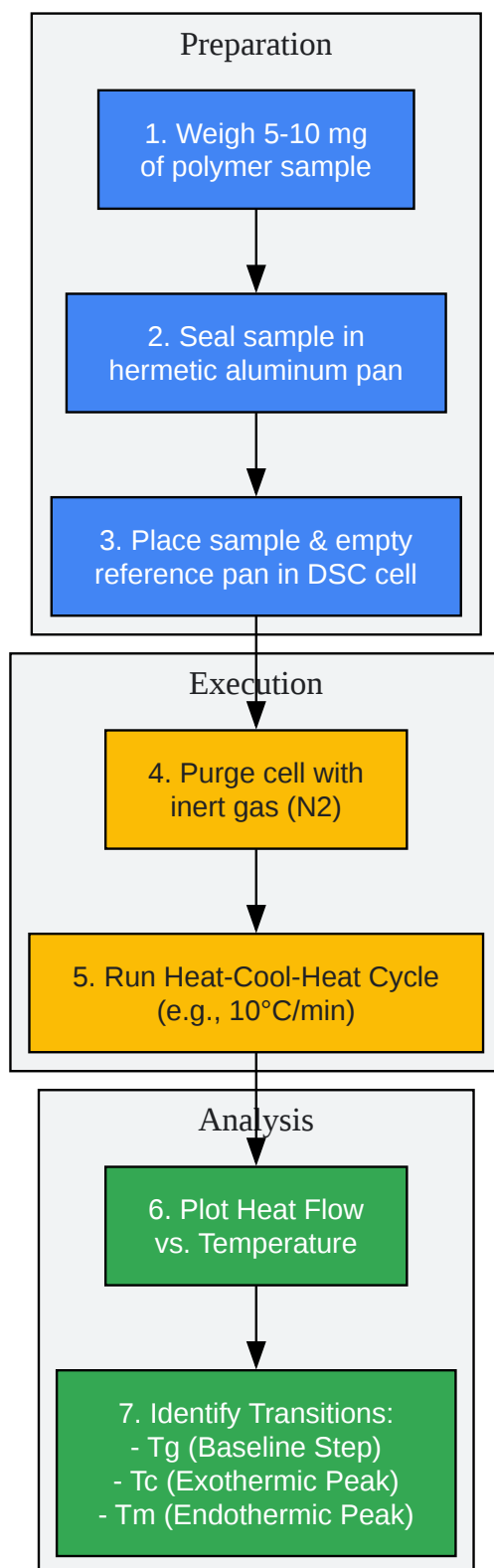
Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c).

Methodology:

- **Sample Preparation:** A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

- Instrument Setup: A heat-flux or power-compensation DSC instrument is used. An empty, sealed aluminum pan is placed on the reference sensor. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
- Thermal Program: A standard "heat-cool-heat" cycle is employed to erase the material's prior thermal history and analyze its intrinsic properties.
 - First Heat: The sample is heated from ambient temperature to a temperature well above its expected melting point (e.g., 30°C to 300°C for PET) at a constant rate (e.g., 10°C/min). This scan reveals properties from its processed state.
 - Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) back to the starting temperature. This allows for the observation of crystallization from the melt (T_c).
 - Second Heat: A final heating scan, identical to the first, is performed. This scan is typically used for analysis as it reflects the properties of the material under controlled crystallization conditions.
- Data Analysis: The heat flow to the sample is plotted against temperature.
 - T_g is identified as a step-like change in the baseline of the heat flow curve.
 - T_c is the peak of the exothermic curve during cooling.
 - T_m is the peak of the endothermic curve during the second heating scan.



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